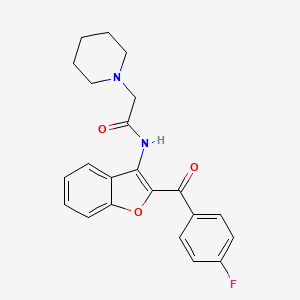
Acetamide, N-[2-(4-fluorobenzoyl)-3-benzofuryl)-2-(1-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound with a molecular formula of C22H20FN2O3 It is characterized by the presence of a fluorobenzoyl group, a benzofuran ring, and a piperidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperidinylacetamide Moiety: The final step involves the reaction of the intermediate with piperidine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Similar structure but lacks the fluorine atom.
N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(3-nitrophenoxy)acetamide: Contains a nitrophenoxy group instead of the piperidinyl group.
Uniqueness
N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide is unique due to the presence of the fluorobenzoyl group and the piperidinylacetamide moiety, which confer specific chemical and biological properties that distinguish it from other similar compounds.
This detailed article provides a comprehensive overview of N-[2-(4-Fluorobenzoyl)-1-benzofuran-3-yl]-2-(piperidin-1-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H21FN2O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C22H21FN2O3/c23-16-10-8-15(9-11-16)21(27)22-20(17-6-2-3-7-18(17)28-22)24-19(26)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26) |
InChI Key |
SOEXTGBUHLDTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide](/img/structure/B11106411.png)

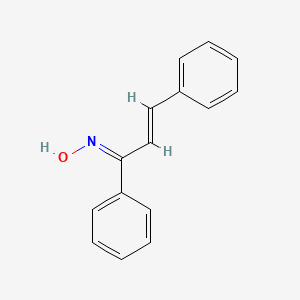
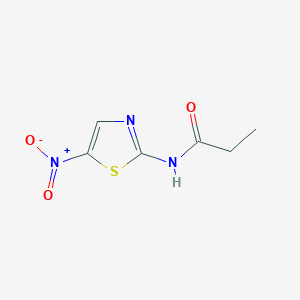
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4-methoxy-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11106431.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)
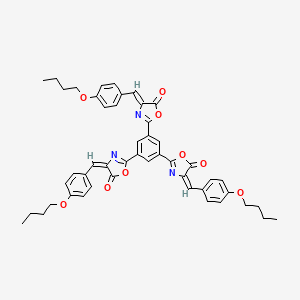
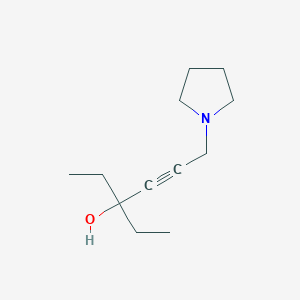
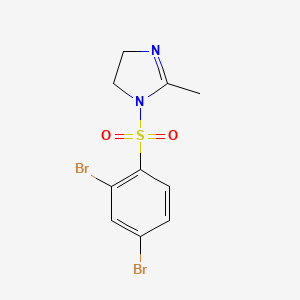

![3-chloro-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11106484.png)
![5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11106485.png)
